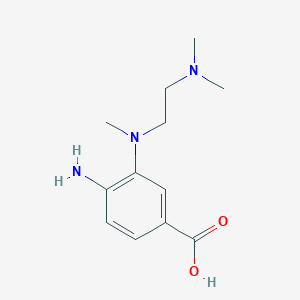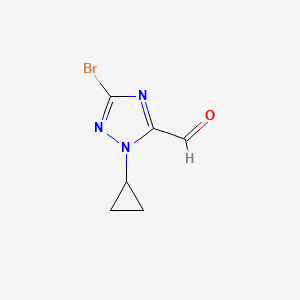
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde is a chemical compound characterized by its bromine and cyclopropyl groups attached to a triazole ring, with a carboxaldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with bromoform in the presence of a strong base, followed by cyclization and oxidation steps to introduce the carboxaldehyde group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple stages, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The carboxaldehyde group can be further oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to form a corresponding bromide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-bromide.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can interact with enzymes and receptors, leading to biological effects. The carboxaldehyde group can form Schiff bases with amino groups, which can further modulate biological activity.
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of cyclopropyl.
3,5-Dibromo-1H-1,2,4-triazole: Contains two bromine atoms instead of one.
3-Bromo-1H-1,2,4-triazole: Lacks the cyclopropyl group.
Uniqueness: 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde is unique due to the presence of both the cyclopropyl group and the carboxaldehyde group, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 3-Bromo-1-cyclopropyl-1H-1,2,4-triazole-5-carboxaldehyde in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H6BrN3O/c7-6-8-5(3-11)10(9-6)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
DHWGMFHBRONEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NC(=N2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
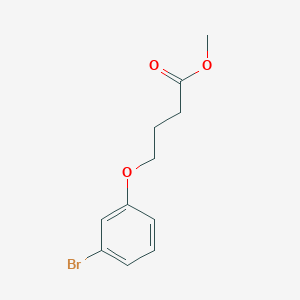
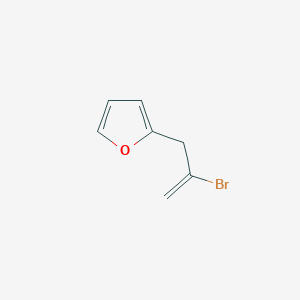
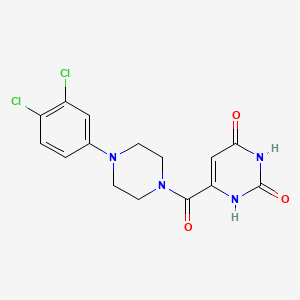
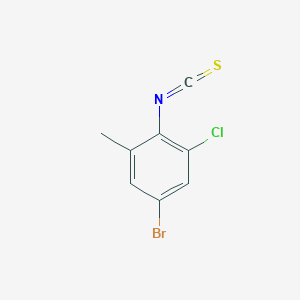
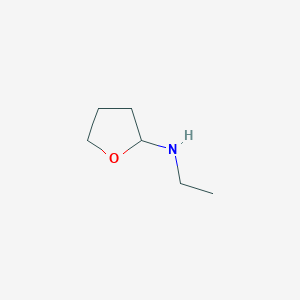
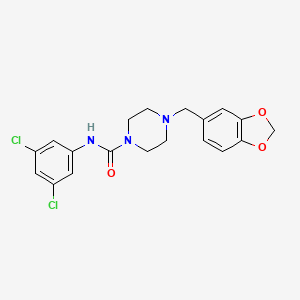
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
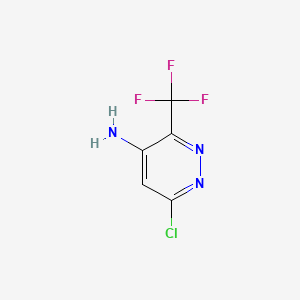
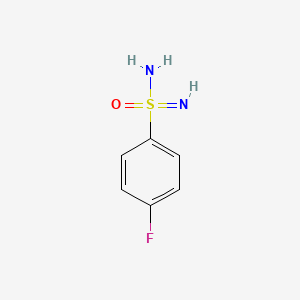
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
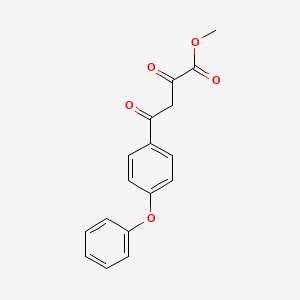
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
